

Technical Guide: Principle and Application of Sulfo-Cyanine5.5 Azide[1][2]

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 azide

Cat. No.: B13775474

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Executive Summary

Sulfo-Cyanine5.5 azide is a water-soluble, near-infrared (NIR) fluorophore engineered for high-specificity bioconjugation via Click Chemistry.[1][2] Unlike standard Cyanine5 (Cy5), which utilizes an indolenine core, Sulfo-Cyanine5.5 incorporates a benzoindolenine system.[1][2] This structural extension induces a bathochromic shift (red shift), pushing emission into the 700 nm window—a critical region for in vivo imaging where tissue autofluorescence is minimized.

This guide details the photophysical mechanisms, structural chemistry, and validated protocols for deploying **Sulfo-Cyanine5.5 azide** in high-fidelity labeling of biomolecules.

Photophysical Principles

The Polymethine Electron System

The fluorescence of Sulfo-Cyanine5.5 arises from a

electronic transition along its pentamethine (5-carbon) bridge connecting two heterocyclic nuclei.[1][2]

- **Delocalization:** The odd-numbered polymethine chain allows for extensive electron delocalization. Upon excitation, electron density shifts between the nitrogen atoms at the termini of the chromophore.
- **Vibronic Relaxation:** Following photon absorption (excitation), the molecule undergoes rapid vibrational relaxation to the lowest vibrational level of the first excited singlet state ().
- **Emission:** The return to the ground state () releases a photon. The energy loss during vibrational relaxation results in the Stokes Shift (~20-25 nm), preventing self-quenching and allowing distinct separation of excitation and emission channels.

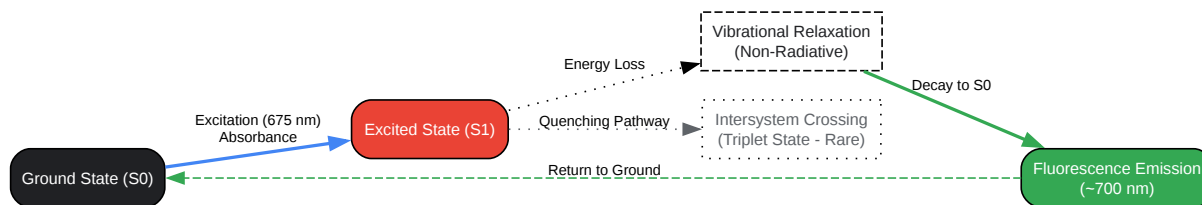
Structural Origin of the "5.5" Red Shift

A common misconception is that Cy5.5 has a longer chain than Cy5. In reality, both share a pentamethine bridge.

- **Cy5:** Indolenine rings + Pentamethine bridge
Em ~660 nm.
- **Cy5.5:** Benzoindolenine rings + Pentamethine bridge
Em ~700 nm. The fusion of an additional benzene ring to the indole core extends the -conjugation system, lowering the energy gap () between HOMO and LUMO, thereby red-shifting the fluorescence.

Jablonski Diagram: Fluorescence Mechanism

The following diagram illustrates the energy transitions governing the fluorescence of Sulfo-Cy5.5.



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Figure 1: Jablonski diagram depicting the excitation, vibrational relaxation, and emission pathways of Sulfo-Cyanine5.5.[1][2]

Chemical Structure & Solvatochromism[1][2]

The "Sulfo" Advantage

Standard cyanine dyes are hydrophobic and prone to H-aggregation (stacking) in aqueous buffers, which drastically quenches fluorescence.[1] Sulfo-Cyanine5.5 is modified with four sulfonate (

) groups.[1][2][3]

- Solubility: The negative charges repel adjacent dye molecules, preventing aggregation in high-salt buffers (PBS, HEPES).[1][2]
- Quantum Yield: By preventing aggregation-induced quenching, the sulfonate groups maintain a high quantum yield (~0.20 - 0.[1][2]28) in aqueous environments.[1][2][4][5][6][7]

The Azide Handle (Click Chemistry)

The azide group (

) is bioorthogonal, meaning it does not react with native biological functional groups (amines, thiols, carboxyls).[1][2] It reacts specifically with alkynes via:

- CuAAC: Copper-Catalyzed Azide-Alkyne Cycloaddition (Terminal alkynes).[1][2][5][8]

- SPAAC: Strain-Promoted Azide-Alkyne Cycloaddition (Cyclooctynes like DBCO/BCN).[1][2][8]

Spectral Data Summary

Property	Value	Notes
Excitation Max	675 nm	Optimal for 633 nm or 647 nm laser lines
Emission Max	694 - 710 nm	Far-Red / NIR window
Extinction Coeff.	~250,000	Extremely bright; high molar absorptivity
Quantum Yield	0.20 - 0.28	High for an NIR dye in water
Solubility	High (Water/DMSO)	Due to 4x Sulfonate groups
Molecular Weight	~1000 - 1100 Da	Varies slightly by counter-ion (K ⁺ vs Na ⁺)

Experimental Protocol: Protein Labeling via CuAAC

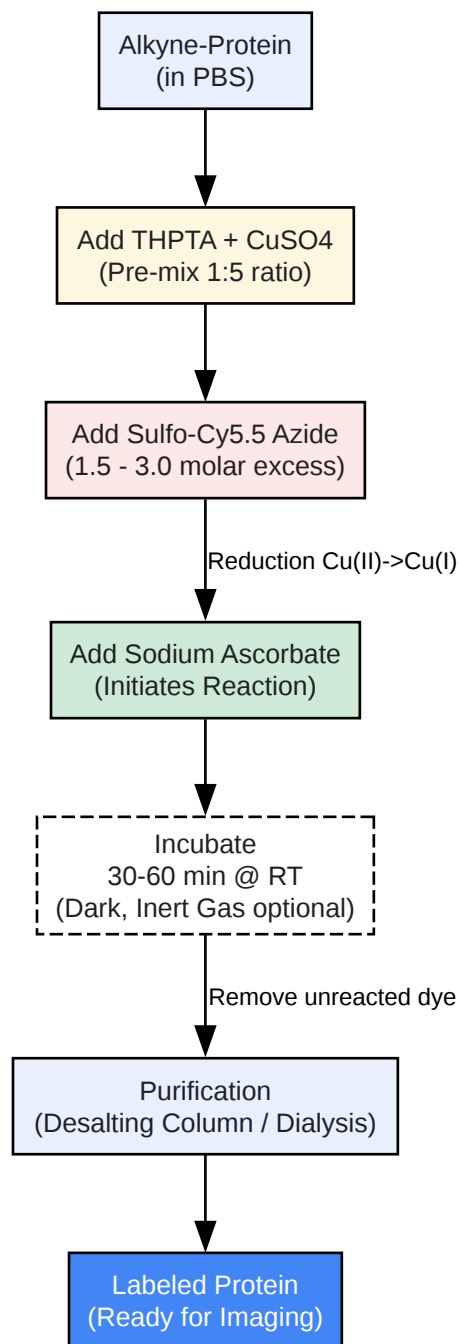
Objective: Conjugate Sulfo-Cy5.5 Azide to an Alkyne-modified protein (e.g., metabolically labeled or chemically derivatized).

Reagents Required[1][2][5]

- Protein: Alkyne-tagged protein in PBS (pH 7.4). Avoid ammonium ions (Tris/Glycine can sometimes chelate Cu, though CuAAC is robust).[1][2]
- Dye: **Sulfo-Cyanine5.5 Azide** (10 mM in water or DMSO).
- Catalyst:
(Copper(II) sulfate) - 20 mM.[1][2]
- Reducing Agent: Sodium Ascorbate - 100 mM (Prepare fresh).[1][2]

- Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - 50 mM.[1][2] Crucial for protecting the protein from oxidative damage by Cu(I).

Workflow Diagram



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Figure 2: Step-by-step workflow for Copper-Catalyzed Click labeling of proteins.

Step-by-Step Procedure

- Preparation: Calculate the molar concentration of your protein.
- Catalyst Complex: Pre-mix

and THPTA. The THPTA ligand must be in excess (typically 5:1 ratio relative to Copper) to maintain Cu(I) solubility and prevent protein degradation.[1]
- Reaction Mix:
 - Add Alkyne-Protein to the reaction tube.[2]
 - Add Sulfo-Cy5.5 Azide (Target 1.5 to 3 equivalents per alkyne site).[1][2]
 - Add the CuSO₄/THPTA complex.
- Initiation: Add Sodium Ascorbate. This reduces Cu(II) to the catalytically active Cu(I) species. [1][2][5]
- Incubation: Incubate for 30–60 minutes at room temperature in the dark. Note: Nitrogen purging is recommended to protect the ascorbate, but not strictly required for short reactions.
- Purification: Remove unreacted dye using a Zeba Spin Desalting Column (7K MWCO) or dialysis against PBS. The dye is small (~1 kDa) and easily separated from proteins (>10 kDa).[1][2]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Precipitation	Cu(I) oxidation or low ligand ratio	Increase THPTA concentration. Ensure Ascorbate is fresh.
Low Fluorescence	Fluorescence Quenching	Check Degree of Labeling (DOL). If DOL > 3, dyes may be self-quenching.[1][2] Aim for DOL 1-2.
High Background	Non-specific binding	Ensure "Sulfo" variant is used (verified). Perform more rigorous washing/desalting.
No Signal	Oxidation of Dye	Cyanines are sensitive to ozone and light. Store dry at -20°C. Avoid vortexing vigorously.

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